![molecular formula C20H23ClN2O4S B2853367 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922049-62-5](/img/structure/B2853367.png)
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely a cyclic compound with a benzo[b][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also has a sulfonamide group attached to a benzene ring, which is a common functional group in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure would be characterized by the benzo[b][1,4]oxazepin ring and the sulfonamide group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonamide group might undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability could be influenced by the functional groups present .Applications De Recherche Scientifique
Environmental Monitoring and Human Exposure Assessment
Studies have investigated the occurrence of benzenesulfonamide derivatives in environmental samples. For instance, Maceira et al. (2018) developed a method based on gas chromatography-mass spectrometry combined with pressurised liquid extraction to determine benzotriazole, benzothiazole, and benzenesulfonamide derivatives in particulate matter of outdoor air samples. This research is crucial for understanding the environmental distribution and human exposure risks associated with these compounds (Maceira, R. M. Marcé, & F. Borrull, 2018).
Photodynamic Therapy for Cancer Treatment
Piskin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy (PDT). These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential as Type II photosensitizers for cancer treatment (Piskin, E. Canpolat, & Ö. Öztürk, 2020).
Development of Novel Therapeutics
Research by Sapegin et al. (2018) focused on the synthesis of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, highlighting their potential in therapeutic applications. This demonstrates how derivatives of benzenesulfonamide can be integral to the discovery and development of new drugs (Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin, 2018).
Antimicrobial and Antifungal Activities
Compounds bearing benzenesulfonamide moieties have been synthesized and tested for their antimicrobial and antifungal activities. For example, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives incorporating benzenesulfonamide and evaluated their efficacy against various bacterial and fungal strains, suggesting their potential use in combating infectious diseases (Hassan, 2013).
Enzyme Inhibition for Disease Treatment
Alyar et al. (2019) synthesized Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde. These compounds showed significant inhibition of enzymes like cholesterol esterase, tyrosinase, and α-amylase, indicating their potential in treating diseases related to enzyme dysfunction (Alyar, Tülin Şen, Ü. Özmen, H. Alyar, Ş. Adem, & C. Şen, 2019).
Propriétés
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVHZARGJBUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
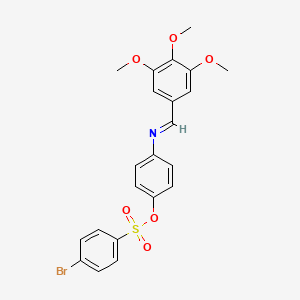
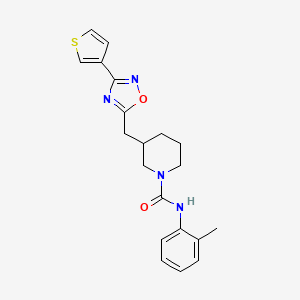

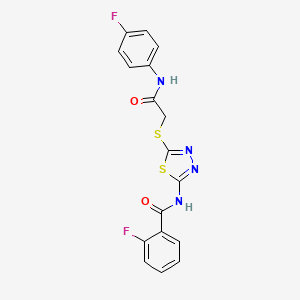
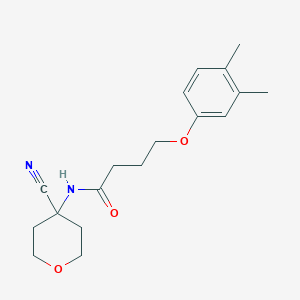
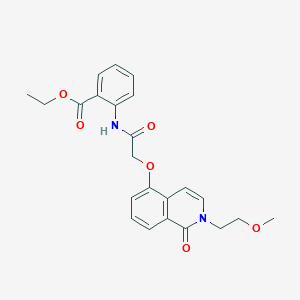
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2853295.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2853299.png)
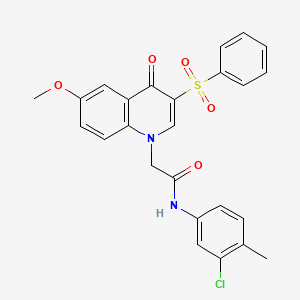
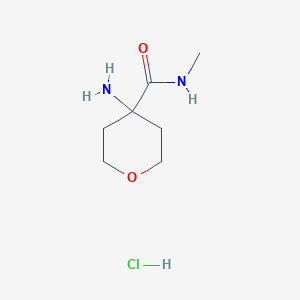
![1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B2853302.png)
![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)
![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)